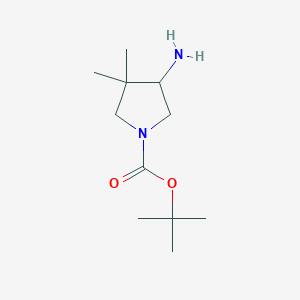

tert-Butyl 4-amino-3,3-dimethylpyrrolidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 4-amino-3,3-dimethylpyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O2/c1-10(2,3)15-9(14)13-6-8(12)11(4,5)7-13/h8H,6-7,12H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLQDCEVLPYUFGY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CN(CC1N)C(=O)OC(C)(C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-amino-3,3-dimethylpyrrolidine-1-carboxylate typically involves the reaction of this compound with appropriate reagents under controlled conditions. One common method involves the use of tert-butyl chloroformate and 4-amino-3,3-dimethylpyrrolidine in the presence of a base such as triethylamine .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and purity. The reaction conditions are optimized to maximize yield and minimize impurities .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-amino-3,3-dimethylpyrrolidine-1-carboxylate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The amino group in the compound can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Electrophiles such as alkyl halides in the presence of a base.

Major Products Formed

Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

Reduction: Formation of reduced amine derivatives.

Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

tert-Butyl 4-amino-3,3-dimethylpyrrolidine-1-carboxylate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme inhibitors and receptor ligands.

Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of tert-Butyl 4-amino-3,3-dimethylpyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the nature of the target. The pathways involved may include binding to active sites or allosteric sites on proteins, leading to modulation of their activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ring Size and Substituent Variations

(a) tert-Butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate

- Molecular Formula : C₁₅H₂₁N₃O₂

- Key Differences: Ring Size: Piperidine (6-membered) vs. pyrrolidine (5-membered). Applications: Likely used in medicinal chemistry due to pyridine’s role in metal coordination and hydrogen bonding .

(b) tert-Butyl 4-(phenylamino)piperidine-1-carboxylate

- Molecular Formula : C₁₆H₂₄N₂O₂

- Key Differences: Substituent: Phenylamino group (aromatic amine) vs. aliphatic amino group. Molecular Weight: 276.38 g/mol (higher than target compound). Applications: Enhanced lipophilicity due to phenyl group may improve blood-brain barrier penetration .

(c) (3R,4R)-tert-Butyl 3-amino-4-hydroxypyrrolidine-1-carboxylate

- CAS : 330681-18-0

- Key Differences: Substituents: Hydroxyl group at position 4 and amino at position 3. Stereochemistry: (3R,4R) configuration affects chiral recognition in biological systems. Polarity: Hydroxyl group increases hydrophilicity compared to dimethyl groups in the target compound .

Functional Group Variations

(a) tert-Butyl 3-(aminomethyl)pyrrolidine-1-carboxylate

- CAS : 270912-72-6

- Key Differences: Substituent: Aminomethyl group at position 3 vs. amino and dimethyl groups. Reactivity: Aminomethyl enables nucleophilic alkylation, whereas dimethyl groups provide steric hindrance .

(b) tert-Butyl 3-allyl-4-oxopyrrolidine-1-carboxylate

Stereochemical Variations

tert-Butyl (4S)-4-amino-3,3-dimethylpyrrolidine-1-carboxylate

Structural and Property Comparison Table

| Compound Name | Ring Size | Key Substituents | Molecular Weight (g/mol) | pKa | Key Applications |

|---|---|---|---|---|---|

| Target Compound | Pyrrolidine | 4-amino, 3,3-dimethyl | 214.31 | ~9.59 | Drug intermediates, Boc protection |

| tert-Butyl 4-(phenylamino)piperidine-1-carboxylate | Piperidine | 4-phenylamino | 276.38 | N/A | Lipophilic drug candidates |

| (3R,4R)-tert-Butyl 3-amino-4-hydroxypyrrolidine-1-carboxylate | Pyrrolidine | 3-amino, 4-hydroxyl | 216.27 | ~8.5–10 | Chiral catalysts, polar intermediates |

| tert-Butyl 3-allyl-4-oxopyrrolidine-1-carboxylate | Pyrrolidine | 3-allyl, 4-oxo | 225.29 | N/A | Click chemistry, ketone reactions |

Biological Activity

tert-Butyl 4-amino-3,3-dimethylpyrrolidine-1-carboxylate (CAS No. 1369146-35-9) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and applications based on recent research findings.

- Molecular Formula : C11H22N2O2

- Molecular Weight : 214.31 g/mol

- IUPAC Name : tert-butyl (4S)-4-amino-3,3-dimethylpyrrolidine-1-carboxylate

- Synonyms : 3-Amino-1-Boc-4,4-dimethylpyrrolidine

Synthesis

The synthesis of this compound typically involves the reaction of tert-butyl chloroformate with 4-amino-3,3-dimethylpyrrolidine in the presence of a base like triethylamine. This method allows for the production of high-purity compounds suitable for biological testing .

The biological activity of this compound is attributed to its interaction with various molecular targets. It has been shown to act as an inhibitor or modulator of specific enzymes, particularly cholinesterases, which are crucial in neurotransmission and neurodegenerative diseases.

Enzyme Inhibition Studies

Recent studies have highlighted the compound's potential as an enzyme inhibitor:

| Enzyme | IC50 Value (µM) | Notes |

|---|---|---|

| Acetylcholinesterase (AChE) | 1.90 ± 0.16 | Mixed-type reversible inhibition observed . |

| Butyrylcholinesterase (BChE) | 0.084 ± 0.008 | Higher selectivity for BChE than AChE noted . |

These results suggest that this compound may have therapeutic potential in treating conditions such as Alzheimer's disease by inhibiting AChE and BChE activity.

Neuroprotective Effects

In a study examining neuroprotective properties, this compound demonstrated significant antioxidant activity. It was shown to reduce reactive oxygen species (ROS) formation in neuronal cells exposed to oxidative stress, indicating its potential role in neuroprotection .

Antioxidant Activity

The compound exhibited high antioxidant activity in various assays:

| Assay Type | Activity Observed |

|---|---|

| ABTS Radical Scavenging | High |

| FRAP Assay | Significant |

| Luminol Chemiluminescence Inhibition | Notable |

These findings support the idea that the compound could mitigate oxidative damage in neuronal tissues, further enhancing its potential therapeutic applications .

Applications in Drug Development

This compound is being explored as a building block in drug design due to its unique structural properties. Its ability to inhibit cholinesterases positions it as a candidate for developing new treatments for neurodegenerative diseases. Furthermore, its antioxidant properties may contribute to the development of drugs aimed at reducing oxidative stress-related damage in various neurological conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.